molecular formula C18H20N4O2 B7647326 4-Methyl-3-[1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidin-2-yl]-1,2,4-triazole

4-Methyl-3-[1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidin-2-yl]-1,2,4-triazole

Cat. No. B7647326
M. Wt: 324.4 g/mol
InChI Key: LPIRTTMCISSESJ-UHFFFAOYSA-N
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Description

4-Methyl-3-[1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidin-2-yl]-1,2,4-triazole, also known as MPTP, is a chemical compound that has been used in scientific research for its potential therapeutic applications. MPTP is synthesized through a specific method and has been shown to have a mechanism of action that affects biochemical and physiological processes in the body. In

Mechanism of Action

4-Methyl-3-[1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidin-2-yl]-1,2,4-triazole has a mechanism of action that affects biochemical and physiological processes in the body. It has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine. By inhibiting MAO-B, this compound increases the levels of dopamine in the brain, which can have neuroprotective effects and improve motor function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which can have neuroprotective effects and improve motor function. This compound has also been shown to have anticancer properties, and has been studied for its potential use in the treatment of cancer.

Advantages and Limitations for Lab Experiments

4-Methyl-3-[1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidin-2-yl]-1,2,4-triazole has several advantages for use in lab experiments. It is a highly specific compound that can be synthesized with high purity and yield. It has also been extensively studied for its potential therapeutic applications, which makes it a valuable tool for researchers. However, there are also limitations to the use of this compound in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action can be complex and difficult to study.

Future Directions

There are several future directions for the use of 4-Methyl-3-[1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidin-2-yl]-1,2,4-triazole in scientific research. One potential direction is the further study of its neuroprotective effects and potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. Another potential direction is the further study of its anticancer properties and potential use in the treatment of cancer. Additionally, there may be new applications for this compound that have not yet been discovered, which could lead to new avenues of research.

Synthesis Methods

4-Methyl-3-[1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidin-2-yl]-1,2,4-triazole is synthesized through a specific method that involves the reaction of 4-methyl-3-nitro-1H-1,2,4-triazole with 1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidine in the presence of a reducing agent such as palladium on carbon. This method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

4-Methyl-3-[1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidin-2-yl]-1,2,4-triazole has been used in scientific research for its potential therapeutic applications. It has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. This compound has also been studied for its potential use in the treatment of cancer and has been shown to have anticancer properties.

properties

IUPAC Name

4-methyl-3-[1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidin-2-yl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-21-13-19-20-18(21)16-8-5-11-22(16)12-15-9-10-17(24-15)23-14-6-3-2-4-7-14/h2-4,6-7,9-10,13,16H,5,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIRTTMCISSESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CCCN2CC3=CC=C(O3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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